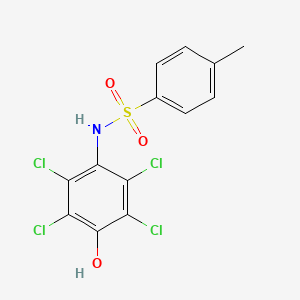
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol
Descripción general
Descripción
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol is a chemical compound that belongs to the class of tetrahydropyrans. It is commonly referred to as IP3P and has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol involves its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol can alter gene expression patterns and lead to changes in cell behavior.
Biochemical and Physiological Effects
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol is its potential use as a therapeutic agent for a variety of diseases. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol and to identify potential targets for therapeutic intervention. Finally, additional studies are needed to determine the safety and efficacy of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol in humans, which will be necessary before it can be developed as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-amino-2-(4-phenyl-2-propan-2-yloxan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(2)16-10-17(8-9-20-16,15(11-18)12-19)14-6-4-3-5-7-14/h3-7,13,15-16,19H,8-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWJGDYYXVWTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)(C2=CC=CC=C2)C(CN)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-[4-phenyl-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830470.png)
![4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830484.png)
![tetramethyl 6'-(3,4-dimethoxybenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B3830490.png)
![4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine](/img/structure/B3830496.png)
![tetramethyl 6'-(2-iodobenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B3830503.png)

![N,4-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B3830517.png)
![4-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]morpholine](/img/structure/B3830533.png)
![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3830546.png)
![4-{2-[(4-methoxybenzyl)amino]ethyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B3830548.png)

![{2-[2,2-dimethyl-4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine hydrochloride](/img/structure/B3830566.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)